Cas no 2228714-03-0 (tert-butyl N-2-(but-3-yn-2-yl)-4-methoxyphenylcarbamate)

Tert-butyl N-2-(but-3-yn-2-yl)-4-methoxyphenylcarbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a but-3-yn-2-yl substituent on a methoxyphenyl core. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry and medicinal chemistry research, where the Boc group serves as a temporary protecting group for amines. The alkyne functionality offers versatility for further modifications via click chemistry or cross-coupling reactions. Its stability under basic conditions and ease of deprotection under acidic conditions make it a practical choice for multistep synthetic routes. The methoxy group enhances solubility and influences electronic properties, aiding in selective reactivity.
tert-butyl N-2-(but-3-yn-2-yl)-4-methoxyphenylcarbamate structure
2228714-03-0 structure
Product name:tert-butyl N-2-(but-3-yn-2-yl)-4-methoxyphenylcarbamate
CAS No:2228714-03-0
MF:C16H21NO3
MW:275.342844724655
CID:5762242
PubChem ID:165622722

tert-butyl N-2-(but-3-yn-2-yl)-4-methoxyphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-1892839
    • 2228714-03-0
    • tert-butyl N-[2-(but-3-yn-2-yl)-4-methoxyphenyl]carbamate
    • tert-butyl N-2-(but-3-yn-2-yl)-4-methoxyphenylcarbamate
    • Inchi: 1S/C16H21NO3/c1-7-11(2)13-10-12(19-6)8-9-14(13)17-15(18)20-16(3,4)5/h1,8-11H,2-6H3,(H,17,18)
    • InChI Key: ZAVCBXSETNVAQB-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=CC=1C(C#C)C)OC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 275.15214353g/mol
  • Monoisotopic Mass: 275.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 47.6Ų

tert-butyl N-2-(but-3-yn-2-yl)-4-methoxyphenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1892839-0.1g
tert-butyl N-[2-(but-3-yn-2-yl)-4-methoxyphenyl]carbamate
2228714-03-0
0.1g
$1183.0 2023-09-18
Enamine
EN300-1892839-0.5g
tert-butyl N-[2-(but-3-yn-2-yl)-4-methoxyphenyl]carbamate
2228714-03-0
0.5g
$1289.0 2023-09-18
Enamine
EN300-1892839-0.25g
tert-butyl N-[2-(but-3-yn-2-yl)-4-methoxyphenyl]carbamate
2228714-03-0
0.25g
$1235.0 2023-09-18
Enamine
EN300-1892839-5.0g
tert-butyl N-[2-(but-3-yn-2-yl)-4-methoxyphenyl]carbamate
2228714-03-0
5g
$3894.0 2023-06-03
Enamine
EN300-1892839-0.05g
tert-butyl N-[2-(but-3-yn-2-yl)-4-methoxyphenyl]carbamate
2228714-03-0
0.05g
$1129.0 2023-09-18
Enamine
EN300-1892839-2.5g
tert-butyl N-[2-(but-3-yn-2-yl)-4-methoxyphenyl]carbamate
2228714-03-0
2.5g
$2631.0 2023-09-18
Enamine
EN300-1892839-1.0g
tert-butyl N-[2-(but-3-yn-2-yl)-4-methoxyphenyl]carbamate
2228714-03-0
1g
$1343.0 2023-06-03
Enamine
EN300-1892839-10.0g
tert-butyl N-[2-(but-3-yn-2-yl)-4-methoxyphenyl]carbamate
2228714-03-0
10g
$5774.0 2023-06-03
Enamine
EN300-1892839-1g
tert-butyl N-[2-(but-3-yn-2-yl)-4-methoxyphenyl]carbamate
2228714-03-0
1g
$1343.0 2023-09-18
Enamine
EN300-1892839-5g
tert-butyl N-[2-(but-3-yn-2-yl)-4-methoxyphenyl]carbamate
2228714-03-0
5g
$3894.0 2023-09-18

Additional information on tert-butyl N-2-(but-3-yn-2-yl)-4-methoxyphenylcarbamate

Research Brief on tert-Butyl N-2-(but-3-yn-2-yl)-4-methoxyphenylcarbamate (CAS: 2228714-03-0): Recent Advances and Applications

The compound tert-butyl N-2-(but-3-yn-2-yl)-4-methoxyphenylcarbamate (CAS: 2228714-03-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a tert-butyl carbamate group and a but-3-yn-2-yl moiety, has shown promising potential in various applications, ranging from medicinal chemistry to drug discovery. This research brief aims to provide an overview of the latest studies and developments related to this compound, highlighting its synthesis, biological activities, and potential therapeutic applications.

Recent literature indicates that tert-butyl N-2-(but-3-yn-2-yl)-4-methoxyphenylcarbamate serves as a key intermediate in the synthesis of more complex bioactive molecules. Its structural versatility allows for modifications that can lead to the development of novel compounds with enhanced pharmacological properties. For instance, studies have demonstrated its utility in the construction of heterocyclic frameworks, which are often found in drugs targeting central nervous system disorders and inflammatory diseases. The presence of the alkyne group in the molecule also makes it a valuable building block for click chemistry applications, facilitating the rapid assembly of diverse molecular architectures.

In terms of biological activity, preliminary investigations have revealed that derivatives of tert-butyl N-2-(but-3-yn-2-yl)-4-methoxyphenylcarbamate exhibit moderate inhibitory effects on certain enzymes involved in disease pathways. For example, some analogs have shown activity against kinases that play a role in cancer progression. These findings suggest that further optimization of this scaffold could yield potent therapeutic agents. Additionally, the compound's stability and solubility profile make it a suitable candidate for further preclinical evaluation.

One of the notable advancements in the application of this compound is its use in proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutics that degrade target proteins rather than merely inhibiting them. The alkyne functionality of tert-butyl N-2-(but-3-yn-2-yl)-4-methoxyphenylcarbamate has been exploited to conjugate with E3 ligase ligands, enabling the design of bifunctional molecules capable of inducing protein degradation. This approach has shown promise in targeting previously undruggable proteins, opening new avenues for drug development.

Despite these promising developments, challenges remain in the optimization of tert-butyl N-2-(but-3-yn-2-yl)-4-methoxyphenylcarbamate-based compounds. Issues such as metabolic stability, bioavailability, and selectivity need to be addressed to fully realize their therapeutic potential. Future research directions may include structure-activity relationship (SAR) studies to identify key structural modifications that enhance efficacy and reduce off-target effects. Moreover, advanced computational modeling and high-throughput screening techniques could accelerate the discovery of optimized derivatives.

In conclusion, tert-butyl N-2-(but-3-yn-2-yl)-4-methoxyphenylcarbamate (CAS: 2228714-03-0) represents a versatile and valuable scaffold in chemical biology and pharmaceutical research. Its applications in drug discovery, particularly in the development of PROTACs and enzyme inhibitors, highlight its potential to contribute to the next generation of therapeutics. Continued research and innovation in this area are expected to yield significant breakthroughs, addressing unmet medical needs and advancing the field of precision medicine.

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